molecular formula C8H12N2O2 B14372798 4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine CAS No. 89966-92-7

4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine

Cat. No.: B14372798
CAS No.: 89966-92-7
M. Wt: 168.19 g/mol
InChI Key: FVEIRWQXOZOELG-UHFFFAOYSA-N
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Description

4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methoxymethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-methyl-2H-pyran-2-one: Another heterocyclic compound with a similar methoxy group but different ring structure.

    Phenol, 2-methoxy-4-(methoxymethyl): Contains methoxy and methoxymethyl groups but has a phenol ring instead of a pyrimidine ring.

Uniqueness

4-Methoxy-6-(methoxymethyl)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

89966-92-7

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-methoxy-6-(methoxymethyl)-2-methylpyrimidine

InChI

InChI=1S/C8H12N2O2/c1-6-9-7(5-11-2)4-8(10-6)12-3/h4H,5H2,1-3H3

InChI Key

FVEIRWQXOZOELG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OC)COC

Origin of Product

United States

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